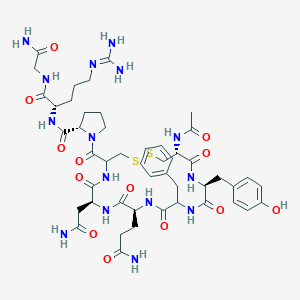
2-Hydroxy-5-methylpyrazine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Hydroxy-5-methylpyrazine and related compounds involves various methods, including bioconversion and chemical reactions. One study describes the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a related compound, using Agrobacterium sp. DSM 6336, demonstrating the potential for microbial synthesis of complex pyrazines (Wieser, Heinzmann, & Kiener, 1997). Another method highlights the one-pot synthesis from renewable 1,3-dihydroxyacetone, showcasing an efficient and green synthesis approach (Song et al., 2017).
Molecular Structure Analysis
Molecular structure analyses of pyrazine derivatives are crucial for understanding their chemical behavior. X-ray crystallography and NMR studies help elucidate the configurations, conformations, and tautomeric states of these compounds. For instance, studies on related pyrazoles and pyrazines have revealed significant insights into their crystal packing and molecular interactions, emphasizing the importance of structural characterization (Pinto et al., 1999).
Chemical Reactions and Properties
2-Hydroxy-5-methylpyrazine undergoes various chemical reactions, including nitrosation, nitration, and bromination, showcasing its reactive nature and versatility in chemical synthesis. The compound's ability to participate in multiple reactions makes it a valuable intermediate for developing new materials and molecules (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Physical Properties Analysis
The physical properties of 2-Hydroxy-5-methylpyrazine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are critical for determining its suitability for various applications, including its role as a chemical intermediate or a flavoring agent.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the compound's behavior in chemical reactions and its potential applications. Studies on methylation and tautomeric equilibrium provide insights into the compound's chemical properties and its stability in different environments (Voegel, von Krosigk, & Benner, 1993).
Applications De Recherche Scientifique
DNA Interaction : A zinc complex derived from a compound closely related to 2-Hydroxy-5-methylpyrazine was found to bind with calf thymus DNA through electrostatic interaction, suggesting potential applications in DNA research (Fangying Wu et al., 2009).
Bioconversion : Agrobacterium sp. DSM 6336 bioconverted 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a key component for new antituberculous agents, showing the bioconversion potential of pyrazine derivatives (M. Wieser et al., 1997).
DNA and RNA Polymerase Activity : A study on 6-amino-5-benzyl-3-methylpyrazin-2-one, a structurally related compound, suggested that it could potentially enhance DNA and RNA polymerase activity (J. Voegel et al., 1993).
Non-Linear Optical Materials : Styryl dyes derived from 2,3-dicyano-5-methylpyrazines showed potential as non-linear optical materials, indicating a role in the development of optical technologies (J. Jaung et al., 1996).
Cigarette Perfumery : In cigarette manufacturing, a derivative of alkyl-hydroxyl-pyrazine improved the after-taste and aroma of cigarettes by transforming into 2,5-dimethylpyrazine and methylpyrazine in tobacco smoke (Fu Jianshan & Yang Hua-wu, 2004).
pH-Dependent Reduction : The electrochemical behavior of a related compound, 2-hydroxy-3-phenyl-6-methylpyrazine, was found to be pH-dependent, offering insights into its chemical properties (L. Núñez-Vergara et al., 1988).
Catalysis : Synthesis of 2-methylpyrazine using a chromium-promoted copper catalyst demonstrated improved selectivity and reactant conversions, suggesting catalytic applications (F. Jing et al., 2008).
Pharmacology : Alkyl and hydroxyalkylpyrazines, including 2,3-Dimethylpyrazine, showed weak central nervous depressant activity, highlighting their potential pharmacological applications (K. Nishie et al., 1970).
Corrosion Inhibition : In a theoretical study, certain pyrazine derivatives demonstrated high corrosion inhibition performance on steel, suggesting applications in materials science (I. Obot & Z. Gasem, 2014).
Antibacterial Activity : Compounds derived from 5-methylpyrazine-2-carboxyhydrazide showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria (P. Makhija, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
5-methyl-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-7-5(8)3-6-4/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJNWPBBFIRYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174787 | |
| Record name | 2-Hydroxy-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-methylpyrazine | |
CAS RN |
20721-17-9 | |
| Record name | 2-Hydroxy-5-methylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020721179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-5-methylpyrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-5-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY-5-METHYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX039G48ZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B48238.png)

![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)
![1-Azabicyclo[3.2.1]octane-5-carboxamide](/img/structure/B48244.png)



